molecular formula C28H38O19 B13795549 beta,betaTREHALOSE OCTAACETATE

beta,betaTREHALOSE OCTAACETATE

Cat. No.: B13795549
M. Wt: 678.6 g/mol
InChI Key: HWDSLHMSWAHPBA-AXXYRMHMSA-N
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Description

Beta,betaTREHALOSE OCTAACETATE: is a chemical compound derived from trehalose, a naturally occurring disaccharide composed of two glucose molecules. Trehalose is known for its stability and protective properties in various organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta,betaTREHALOSE OCTAACETATE typically involves the acetylation of trehalose. The process begins with the dissolution of trehalose in an appropriate solvent, such as pyridine or dimethylformamide. Acetic anhydride is then added to the solution, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The reaction is usually catalyzed by a base, such as pyridine or triethylamine, to facilitate the acetylation process. After completion, the reaction mixture is quenched with water, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure consistent product quality. The purification steps may include filtration, centrifugation, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Beta,betaTREHALOSE OCTAACETATE can undergo various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trehalose, acetic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Beta,betaTREHALOSE OCTAACETATE has a wide range of scientific research applications due to its unique properties:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential protective effects on proteins and cells under stress conditions, such as dehydration and oxidative stress.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in stabilizing proteins and enzymes for pharmaceutical formulations.

    Industry: this compound is used in the food and cosmetic industries for its stabilizing and protective properties

Mechanism of Action

The mechanism of action of beta,betaTREHALOSE OCTAACETATE is primarily related to its ability to stabilize proteins and cellular structures. The compound can interact with proteins and membranes, protecting them from denaturation and degradation under stress conditions. This protective effect is thought to be due to the replacement of water molecules around the proteins, maintaining their native conformation and preventing aggregation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. Its ability to stabilize proteins and cellular structures under stress conditions makes it particularly valuable in scientific research and industrial applications .

Properties

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(43-17(7)35)27(45-19)47-28-26(44-18(8)36)24(42-16(6)34)22(40-14(4)32)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m1/s1

InChI Key

HWDSLHMSWAHPBA-AXXYRMHMSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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